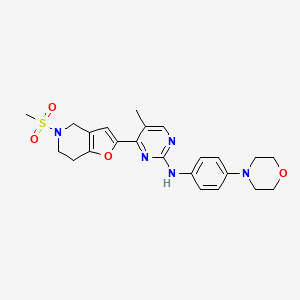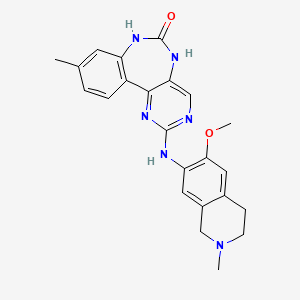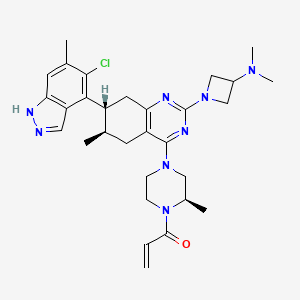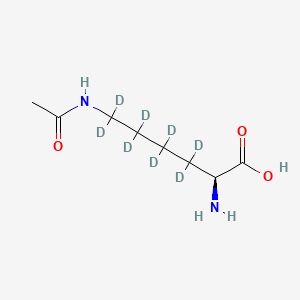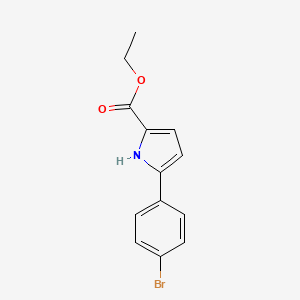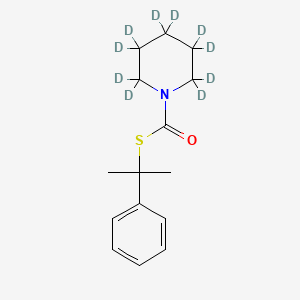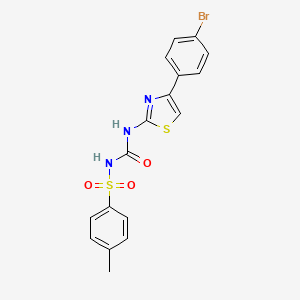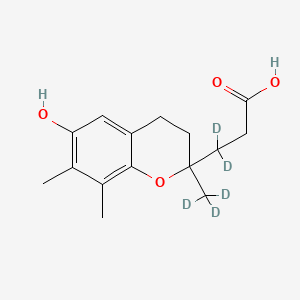
gamma-CEHC-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-CEHC-d5, also known as 3,4-dihydro-6-hydroxy-2,7,8-trimethyl-2H-1-benzopyran-2-propanoic acid-d5, is a deuterium-labeled derivative of gamma-CEHC. Gamma-CEHC is a metabolite of gamma-tocopherol, a form of Vitamin E. This compound is primarily used in scientific research to study the metabolic pathways and biological effects of gamma-tocopherol.
準備方法
Synthetic Routes and Reaction Conditions
Gamma-CEHC-d5 is synthesized by incorporating deuterium into gamma-CEHC. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Gamma-CEHC-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced back to its parent tocopherol form.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Gamma-tocopherol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Gamma-CEHC-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of gamma-tocopherol metabolism.
Biology: Helps in studying the biological effects of gamma-tocopherol and its metabolites.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of gamma-tocopherol in the body.
Industry: Employed in the development of new antioxidant formulations and supplements.
作用機序
Gamma-CEHC-d5 exerts its effects by mimicking the behavior of gamma-CEHC in biological systems. It acts as an antioxidant, scavenging free radicals and reducing oxidative stress. The compound targets various molecular pathways involved in inflammation and oxidative damage, thereby providing protective effects against cellular damage.
類似化合物との比較
Gamma-CEHC-d5 is compared with other similar compounds such as alpha-CEHC and gamma-CEHC. While all these compounds are metabolites of tocopherols, this compound is unique due to its deuterium labeling, which makes it a valuable tool in metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems.
Similar Compounds
Alpha-CEHC: A metabolite of alpha-tocopherol with similar antioxidant properties.
Gamma-CEHC: The non-deuterated form of this compound, also a metabolite of gamma-tocopherol.
Trolox: A water-soluble analog of Vitamin E with antioxidant properties.
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
269.35 g/mol |
IUPAC名 |
3,3-dideuterio-3-[6-hydroxy-7,8-dimethyl-2-(trideuteriomethyl)-3,4-dihydrochromen-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)/i3D3,7D2 |
InChIキー |
VMJQLPNCUPGMNQ-BBWXTLFWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1(CCC2=CC(=C(C(=C2O1)C)C)O)C([2H])([2H])CC(=O)O |
正規SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


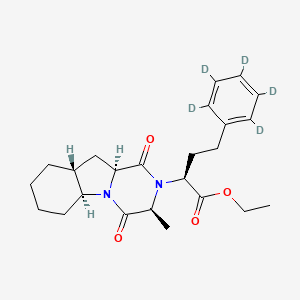
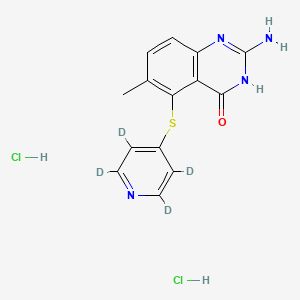
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)
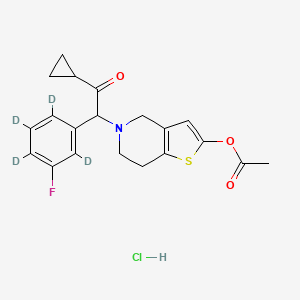
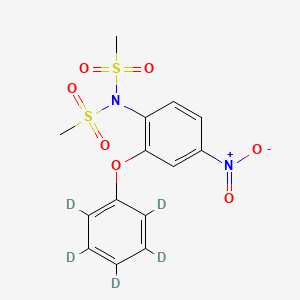
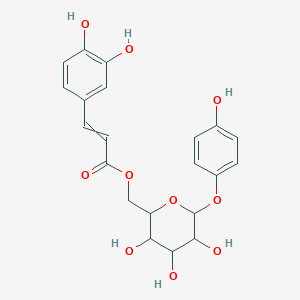
![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
